molecular formula C12H10BrN B13546260 2-Benzyl-5-bromopyridine

2-Benzyl-5-bromopyridine

Cat. No.: B13546260
M. Wt: 248.12 g/mol
InChI Key: SCQZROACLXIZHT-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are a cornerstone of modern chemical and medicinal research, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. ajrconline.orgresearchgate.net The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties, polarity, and binding capabilities to molecules. openaccessjournals.comjchemrev.com This has made the pyridine scaffold a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. rsc.org

The inclusion of a pyridine nucleus can enhance the pharmacokinetic properties of a potential drug, such as solubility and bioavailability. ajrconline.org Pyridine derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. openaccessjournals.comjchemrev.com Consequently, synthetic chemists are continuously developing new methods to create pyridine-containing compounds to explore their potential as therapeutic agents. jchemrev.com Beyond medicine, pyridine-based molecules are integral to the development of agrochemicals, catalysts, and advanced materials. rsc.org

Overview of Halopyridines as Versatile Synthetic Building Blocks

Within the broad class of pyridine derivatives, halopyridines—pyridines substituted with one or more halogen atoms—are particularly valuable as versatile synthetic building blocks. The carbon-halogen bond in compounds like 2-bromopyridine (B144113) and 2,5-dibromopyridine (B19318) serves as a reactive handle for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.netresearchgate.net

Reactions such as the Suzuki-Miyaura, Negishi, and Sonogashira couplings allow for the selective formation of new carbon-carbon bonds at the position of the halogen. researchgate.netresearchgate.net This enables the straightforward introduction of various aryl, alkyl, or alkynyl groups onto the pyridine ring. researchgate.net The reactivity of the halogen can be influenced by its position on the ring and the presence of other substituents. For instance, the selective monolithiation of 2,5-dibromopyridine can be controlled by solvent and concentration to direct subsequent reactions to either the 2- or 5-position. researchgate.net This controlled reactivity makes halopyridines, including 2-Benzyl-5-bromopyridine (B6257469), indispensable intermediates for constructing complex, highly functionalized pyridine-based molecules for applications ranging from pharmaceuticals to materials science. researchgate.netacs.org

Structural Context of this compound within Heterocyclic Chemistry

This compound is a disubstituted pyridine, belonging to the extensive family of heterocyclic compounds. msu.edu Its core structure is a pyridine ring, an aromatic six-membered ring where one carbon-hydrogen unit of benzene (B151609) is replaced by a nitrogen atom. openaccessjournals.com This substitution creates a unique electronic distribution, making the ring electron-deficient and influencing its reactivity.

The compound features two key substituents:

A benzyl (B1604629) group at the 2-position: This substituent consists of a phenyl group attached to a methylene (B1212753) (-CH2-) bridge.

A bromine atom at the 5-position: This halogen atom is a crucial functional group for synthetic modifications.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 313990-64-6
Molecular Formula C₁₂H₁₀BrN
InChI Key SCQZROACLXIZHT-UHFFFAOYSA-N

| IUPAC Name | this compound |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Scope and Academic Research Relevance of this compound Studies

The academic and industrial research interest in this compound stems primarily from its utility as a synthetic intermediate. acs.orggoogle.com Its bifunctional nature—possessing a reactive bromine atom for cross-coupling and a benzyl group that can also be modified—makes it a valuable precursor for creating libraries of complex molecules. acs.org

Research has demonstrated its application in the synthesis of pharmacologically relevant compounds. For example, derivatives of 2-benzylpyridine (B1664053) are investigated for their potential as kinase inhibitors, a class of drugs often used in cancer therapy. google.com The synthesis of 2-(2-amino-5-bromo-benzoyl) pyridine, a related structure, highlights the role of such brominated pyridine intermediates in accessing complex pharmaceutical building blocks. google.com The ability to selectively react at the bromine position allows for the systematic modification of the core structure, which is a fundamental strategy in medicinal chemistry for optimizing the biological activity and properties of a lead compound.

Table 2: Selected Synthetic Reactions Involving Bromopyridine Scaffolds

Reaction Type Reagents & Conditions Product Type Significance Reference
Suzuki Coupling Arylboronic acids, Pd catalyst, base 2,6-disubstituted pyridines Forms C-C bonds, high versatility researchgate.net
Negishi Coupling Organozinc reagents, Pd or Ni catalyst 2,2'-Bipyridines Efficient C-C bond formation mdpi.com
Reductive Coupling NiCl₂·6H₂O, reducing agent (e.g., Mn, Zn) Symmetrical and unsymmetrical 2,2'-bipyridines Phosphine-free, efficient synthesis researchgate.net
C-N Coupling Amines, Cu catalyst 6-substituted-2-aminopyridines Access to key aminopyridine structures researchgate.netresearchgate.net

| Lithiation | n-Butyllithium in non-coordinating solvent | 2-lithio-5-bromopyridine | Selective functionalization at C-2 | researchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-5-bromopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQZROACLXIZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyl 5 Bromopyridine and Its Structural Analogs

Direct Synthetic Routes to 2-Benzyl-5-bromopyridine (B6257469)

Direct synthetic approaches to this compound often involve the strategic formation of the crucial carbon-carbon bond between the pyridine (B92270) ring and the benzyl (B1604629) group. These methods can be categorized into multi-step reaction sequences and strategies that utilize readily available bromopyridine precursors.

Multi-step Reaction Sequences for this compound Synthesis

Multi-step syntheses provide a versatile platform for the construction of complex this compound derivatives, allowing for the introduction of various functional groups on both the pyridine and benzyl moieties. A notable example involves the synthesis of a protected precursor, 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine, which highlights a strategic approach to building the target framework. patsnap.comgoogle.com

This synthetic sequence commences with the protection of a phenolic hydroxyl group, followed by the formation of a boronic acid derivative, which then undergoes a palladium-catalyzed cross-coupling reaction. The key steps are outlined below:

Protection of a Phenol: The synthesis can initiate from a substituted phenol, such as 4-bromo-2-(bromomethyl)phenol. The phenolic hydroxyl group is protected, for instance, with a methoxyethoxymethyl (MEM) group, to prevent interference in subsequent reaction steps. patsnap.comgoogle.com

Formation of a Boronic Acid Derivative: The resulting protected compound is then converted into a boronic acid or a boronic ester. This is typically achieved through a reaction with a borate ester, such as trimethyl borate, in the presence of a suitable catalyst. patsnap.comgoogle.com

Suzuki-Miyaura Coupling: The final key step is a Suzuki-Miyaura cross-coupling reaction between the synthesized boronic acid derivative and a suitable pyridine coupling partner, such as 2-bromopyridine (B144113). This palladium-catalyzed reaction forms the desired carbon-carbon bond between the pyridine ring and the benzyl group. patsnap.comgoogle.com

This multi-step approach offers the advantage of building complexity in a controlled manner, with the potential to introduce a variety of substituents on the benzyl ring prior to the coupling step.

Strategic Approaches from Bromopyridine Precursors

Synthesizing this compound can also be achieved by starting with appropriately substituted bromopyridine precursors. A common strategy involves the use of 2,5-dibromopyridine (B19318) as a starting material. The differential reactivity of the bromine atoms at the 2- and 5-positions can be exploited to selectively introduce the benzyl group at the 2-position.

One potential pathway involves a metal-catalyzed cross-coupling reaction where the more reactive 2-bromo position preferentially reacts with a benzylating agent. For instance, a Negishi or Suzuki-Miyaura coupling could be employed, reacting 2,5-dibromopyridine with a benzyl organozinc or organoboron reagent, respectively. The reaction conditions can be tuned to favor monosubstitution at the 2-position.

Another approach could involve the initial conversion of 2,5-dibromopyridine to an organometallic intermediate, such as a Grignard or organolithium reagent, followed by reaction with a benzyl halide. However, controlling the regioselectivity of such reactions can be challenging.

Metal-Catalyzed Cross-Coupling Reactions for Constructing the this compound Framework

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biaryl and related compounds, including 2-benzylpyridines. The Suzuki-Miyaura and Negishi coupling reactions are particularly prominent in this context.

Palladium-Catalyzed Coupling Protocols

Palladium catalysts, in combination with various ligands and bases, facilitate the efficient coupling of a wide range of substrates, offering high yields and functional group tolerance.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is well-suited for the synthesis of this compound.

A plausible synthetic route involves the coupling of a 2-halopyridine derivative with a benzylboronic acid or its ester. For the synthesis of this compound, one could envision the reaction of 2,5-dibromopyridine with benzylboronic acid. By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to achieve selective coupling at the more reactive 2-position of the pyridine ring.

A documented synthesis of a related compound, 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine, utilizes a Suzuki-Miyaura coupling as the key bond-forming step. In this case, (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid is coupled with 2-bromopyridine using a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2). patsnap.comgoogle.com

Table 1: Example of Suzuki-Miyaura Coupling for a 2-Benzylpyridine (B1664053) Derivative

Aryl HalideBoronic Acid/EsterCatalystBaseSolventProduct
2-Bromopyridine(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acidPd(dppf)Cl₂Sodium CarbonateDMF/THF2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine

This table is based on the reaction described in patent CN110746345B for a structural analog of the target compound. google.com

The reaction conditions for Suzuki-Miyaura couplings can be optimized by screening various palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligands (e.g., phosphines, N-heterocyclic carbenes), bases (e.g., carbonates, phosphates), and solvents to achieve the desired reactivity and selectivity. mdpi.com The use of microwave irradiation can also significantly accelerate these reactions. nih.gov

The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. This method is particularly effective for the formation of C(sp²)-C(sp³) bonds, making it an excellent candidate for the synthesis of this compound.

A general strategy would involve the reaction of a 2-halo-5-bromopyridine with a benzylzinc halide. For instance, 2,5-dibromopyridine could be coupled with benzylzinc chloride or bromide. The organozinc reagent can be prepared in situ from the corresponding benzyl halide and activated zinc.

The choice of palladium catalyst and ligand is crucial for the success of the Negishi coupling. Catalysts based on palladium acetate (Pd(OAc)₂) or palladium(0) complexes, in combination with phosphine ligands, are commonly employed. The reaction conditions are generally mild, and the high reactivity of organozinc reagents often leads to high yields and good functional group tolerance.

Table 2: General Conditions for Negishi Coupling of Aryl Bromides with Secondary Alkylzinc Halides

Aryl HalideAlkylzinc HalideCatalystLigandSolvent
Aryl BromideSecondary Alkylzinc BromidePd(OAc)₂CPhosToluene (B28343)/NMP

This table represents typical conditions for Negishi couplings and can be adapted for the synthesis of this compound.

While a specific example for the synthesis of this compound via Negishi coupling is not explicitly detailed in the provided search results, the general applicability of this reaction to similar systems is well-established. The synthesis of various functionalized α-heteroaryl-α-amino acids has been achieved using Negishi cross-coupling, demonstrating its utility in constructing complex molecules with heteroaromatic rings. nih.gov

Stille Coupling Methods for Pyridine Functionalization

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this can be envisioned in two ways: the coupling of a 5-bromopyridin-2-ylstannane with a benzyl halide or, more commonly, the reaction of 2,5-dibromopyridine or 5-bromo-2-iodopyridine with a benzylstannane.

The catalytic cycle of the Stille reaction is well-established and involves three key steps:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the organic halide (e.g., 5-bromopyridine derivative), forming a Pd(II) complex. wikipedia.org

Transmetalation : The organic group from the organostannane (e.g., the benzyl group) is transferred to the palladium center, displacing the halide. This is often the rate-limiting step.

Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst. libretexts.org

The reactivity of the organostannane partner is dependent on the organic group, following the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl. libretexts.org The use of benzylstannanes is well-documented, though reactions may sometimes require elevated temperatures. libretexts.org A wide variety of functional groups are tolerated by the Stille reaction, making it a robust choice in complex syntheses. wikipedia.org Additives such as copper(I) salts can accelerate the reaction, particularly the transmetalation step.

Table 1: Representative Conditions for Stille Coupling

Coupling PartnersCatalystLigandSolventAdditivesTemperatureReference
Aryl Halide + BenzylstannanePd(PPh₃)₄ or Pd₂(dba)₃PPh₃ or AsPh₃DMF, Toluene, or DioxaneCuI, LiCl80-110 °C wikipedia.orgorganic-chemistry.org
2-Bromopyridine + Alkyl AzastannatranePd(dba)₂JackiePhos (5)CH₃CNCuCl, KFRT to 80 °C
Buchwald-Hartwig Amination Analogs for Pyridine-Benzyl Linkage Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, renowned for its efficiency in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds via a palladium-catalyzed pathway. acs.orgorganic-chemistry.org The reaction typically couples an aryl halide or triflate with an amine or alcohol. organic-chemistry.org While the name is specifically associated with C-N/C-O bond formation, its underlying catalytic mechanism provides a framework for understanding analogous C-C bond-forming reactions.

The mechanistic cycle of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions that do form C-C bonds, such as the Suzuki, Stille, and Negishi couplings. wikipedia.org This cycle consists of three fundamental steps: oxidative addition of the aryl halide to a Pd(0) complex, followed by a key step (ligand exchange and deprotonation in amination; transmetalation in C-C couplings), and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst. wikipedia.org

Therefore, while a direct "Buchwald-Hartwig C-C coupling" to form a pyridine-benzyl linkage is not a standard named reaction, the principles are applied in other palladium-catalyzed reactions that achieve this transformation. For instance, a Suzuki coupling could react 5-bromo-2-(boronic acid or ester)pyridine with a benzyl halide, or a Negishi coupling could use a 2-benzylzinc reagent with 5-bromopyridine. These reactions rely on the same Pd(0)/Pd(II) catalytic cycle and often employ the same families of electron-rich, bulky phosphine ligands (e.g., biarylphosphines) that were developed for and popularized by the Buchwald-Hartwig amination to facilitate the oxidative addition and reductive elimination steps. acs.orgresearchgate.net

C-H Activation and Functionalization Approaches Catalyzed by Palladium

A more recent and atom-economical strategy for forming the this compound scaffold involves the direct C-H activation and functionalization of the pyridine ring. This approach avoids the pre-functionalization (e.g., halogenation or metallation) of one of the coupling partners. Palladium catalysis is particularly effective for the regioselective arylation or benzylation of pyridine derivatives.

In this context, the pyridine nitrogen atom can act as a directing group, facilitating the activation of the C-H bond at the C2 position. The reaction can couple a pyridine derivative, such as 5-bromopyridine, directly with a toluene derivative. The catalytic cycle typically involves the coordination of the palladium catalyst to the pyridine nitrogen, followed by cyclometalation to form a palladacycle intermediate. This palladacycle then reacts with the C-H bond of the toluene methyl group, often with the aid of an oxidant, to forge the new C-C bond.

Research has demonstrated the viability of a palladium-catalyzed cross-dehydrogenative coupling (CDC) between pyridine N-oxides and toluenes to directly yield 2-benzylpyridines. The N-oxide can later be removed if desired. This method proceeds via multiple C-H bond activations and can be highly regioselective.

Table 2: Palladium-Catalyzed Direct C-H Benzylation of Pyridine Derivatives

Pyridine SubstrateBenzyl SourceCatalystOxidant/AdditiveSolventTemperatureReference
Pyridine N-OxideToluenePd(OAc)₂Ag₂CO₃Toluene100 °C
2-ArylpyridineToluene DerivativesPd(OAc)₂TBHP (tert-Butyl hydroperoxide)DMSO90-120 °C

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions represent some of the oldest methods for cross-coupling but have seen a modern resurgence with the development of new ligands that allow for milder reaction conditions.

Goldberg Reaction Variants for Pyridine Derivatization

The Goldberg reaction, historically, is the copper-catalyzed N-arylation of amides and is closely related to the Ullmann condensation. nih.gov It is a powerful method for forming C-N bonds. While the classic Goldberg reaction does not form C-C bonds, the broader field of modern copper catalysis, which often employs chelating ligands to facilitate the coupling, offers pathways for C-C bond formation that can be considered variants in principle.

Modern copper-catalyzed protocols have expanded to include the coupling of alkyl and benzyl halides with organometallic reagents. For example, functionalized arylmagnesium reagents can be coupled with benzylic bromides in the presence of catalytic amounts of copper salts like CuCN·2LiCl. organic-chemistry.org This demonstrates the capability of copper to mediate the formation of the required C(sp²)-C(sp³) bond. While not a direct "Goldberg" variant for C-C coupling, these ligand-assisted, milder copper-catalyzed methods descend from the same lineage of copper-mediated transformations and offer an alternative to palladium for constructing the benzyl-pyridine linkage.

Ullmann-Type Coupling in Bromopyridine Synthesis

The classic Ullmann reaction is the copper-mediated homocoupling of two aryl halides to form a biaryl compound. organic-chemistry.org This reaction traditionally requires high temperatures (often >200 °C) and stoichiometric amounts of copper powder. nih.govorganic-chemistry.org An extension of this, the Ullmann condensation or Ullmann-type reaction, involves the coupling of an aryl halide with a nucleophile (alcohols, amines, thiols) and can also be adapted for C-C bond formation between two different partners, such as a benzyl halide and an aryl halide.

To synthesize this compound, an Ullmann-type C-C coupling could theoretically involve the reaction of a benzyl halide with a suitable 5-bromopyridine derivative in the presence of copper. The mechanism is thought to involve the formation of an organocopper intermediate via oxidative addition of copper to the more reactive halide, which then couples with the second halide partner.

The harsh conditions of the classic Ullmann reaction have limited its scope. However, the development of ligand-assisted protocols has led to significantly milder conditions. Ligands such as diamines, amino acids, and phenanthrolines can accelerate the catalytic cycle, allowing reactions to proceed at lower temperatures and with lower catalyst loadings. These modern advancements make Ullmann-type C-C couplings a more practical approach for synthesizing complex molecules.

Nickel-Catalyzed Transformations for this compound Syntheses

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a variety of cross-coupling reactions. Of particular relevance is the development of nickel-catalyzed cross-electrophile coupling, a type of reductive coupling that joins two different electrophiles, such as an aryl halide and a benzyl halide.

This methodology is ideal for the synthesis of this compound, as it directly couples 5-bromopyridine (or a dihalo-pyridine) with a benzyl halide (e.g., benzyl chloride or bromide). The reaction is driven by a stoichiometric metallic reductant, typically manganese (Mn) or zinc (Zn) powder, which maintains the nickel catalyst in its active low-valent state.

The catalytic cycle is believed to proceed via the following steps:

A Ni(0) complex, generated in situ by the reductant, undergoes oxidative addition with the more reactive electrophile (typically the aryl halide).

The resulting arylnickel(II) complex can then undergo a second oxidative addition with the benzyl halide to form a Ni(IV) intermediate, or a radical mechanism may be involved where a benzyl radical is generated and captured by the arylnickel complex.

Reductive elimination from the nickel intermediate yields the this compound product and regenerates a Ni(II) species, which is then reduced back to Ni(0) to continue the cycle.

This approach is notable for its excellent functional group tolerance and mild reaction conditions. A variety of ligands, often bipyridine or phenanthroline derivatives, are used to stabilize the nickel catalyst and modulate its reactivity.

Table 3: Nickel-Catalyzed Cross-Electrophile Coupling Conditions

Aryl HalideBenzyl SourceCatalyst PrecursorLigandReductantSolventReference
Aryl Bromide/ChlorideBenzyl Chloride/BromideNiBr₂·dme, NiCl₂4,4′-Di-tert-butyl-2,2′-bipyridineMn or Zn powderTHF, DMA
Aryl Iodide/BromideBenzyl Alcohol (via C-O cleavage)NiCl₂(Me₄Phen)·2H₂OMe₄Phen (3,4,7,8-Tetramethyl-1,10-phenanthroline)Mn powder + TiCl₄(lutidine)THF

Ruthenium-Catalyzed Methodologies for Pyridine Functionalization

Ruthenium-based catalysts have become powerful tools for C-H bond functionalization, offering atom-economical routes to complex molecules. mdpi.comresearchgate.net These catalysts are effective in a variety of reactions, including arylation, alkenylation, and annulation. mdpi.com The functionalization can proceed through different pathways, such as oxidative addition with low-valent ruthenium complexes or deprotonation using ruthenium(II) complexes in conjunction with bases like acetate or carbonate. mdpi.com

Recent studies have highlighted the utility of ruthenium catalysts in visible-light-induced benzylations. For instance, the benzylation of arenes with benzyl chlorides has been achieved at room temperature using a ruthenium catalyst under blue light irradiation, eliminating the need for an external photocatalyst. nih.gov This method is robust, tolerating a wide array of functional groups on the benzyl chloride, including both electron-donating and electron-withdrawing substituents. nih.gov

A proposed mechanism for certain ruthenium-catalyzed C-H functionalizations of pyridine involves the formation of a key intermediate, [Ru(η⁵-C₅H₅)(py)₂(PPh₃)]⁺, which serves as the active catalyst. acs.orgnih.gov Mechanistic studies suggest that a vinylidene-containing intermediate is formed, which can then proceed through either a productive pathway to the desired functionalized pyridine or a deactivation pathway. acs.orgnih.gov

Table 1: Ruthenium-Catalyzed Benzylation of Arenes

Catalyst Base Solvent Conditions Product Yield
[Ru(p-cymene)Cl₂]₂ NaOAc 1,4-dioxane Blue light, Room Temp. 83% nih.gov
[Ru(p-cymene)Cl₂]₂ NaOAc 1,2-DCE Blue light, Room Temp. Reduced Yield nih.gov
[Ru(p-cymene)Cl₂]₂ NaOAc PhMe Blue light, Room Temp. Reduced Yield nih.gov

Magnesium-Mediated Reactions for Organometallic Intermediate Generation

Magnesium-mediated reactions are fundamental in organic synthesis, primarily for the generation of Grignard reagents. A recent development showcases a transition-metal-free, magnesium-mediated reductive coupling of aryl 2-pyridyl esters with aryl bromides to synthesize unsymmetrical diaryl ketones. organic-chemistry.org This cross-electrophile coupling proceeds through the in situ formation of arylmagnesium intermediates. organic-chemistry.org

The process is highly efficient, works under mild conditions, and demonstrates good functional group tolerance. The use of magnesium and THF is crucial for the reaction's success. organic-chemistry.org This methodology has been successfully applied on a larger scale and for the late-stage functionalization of biologically relevant molecules. organic-chemistry.org For the synthesis of this compound, a similar strategy could be envisioned where a benzylmagnesium halide, generated from a benzyl halide and magnesium, couples with 5-bromopyridine. The direct insertion of magnesium into aryl and heteroaryl halides, facilitated by reagents like LiCl, is a well-established method for preparing such Grignard reagents. uni-muenchen.de

Titanium-Based Reagents in Benzyl Cross-Coupling

Titanium-based reagents, particularly low-valent titanium, have emerged as effective mediators for cross-electrophile coupling reactions. These reagents can facilitate the homolytic cleavage of C-O bonds in benzyl alcohols to generate benzyl radicals. organic-chemistry.orgepa.gov

In a nickel-catalyzed system, a low-valent titanium reagent, generated from TiCl₄(2,6-lutidine) and manganese powder, assists in the cross-coupling of benzyl alcohols and aryl halides. organic-chemistry.orgepa.gov The benzyl radical is generated outside the nickel catalytic cycle and then couples with an arylnickel intermediate to form the product. organic-chemistry.org This method is notable for its broad substrate scope and tolerance of various functional groups on both coupling partners. organic-chemistry.org

Similarly, low-valent titanium is instrumental in the nickel-catalyzed radical cross-coupling of benzyl alcohols with alkenyl triflates. The titanium reagent mediates the C-O bond homolysis to produce the benzyl radical, which then participates in the nickel-catalyzed coupling reaction. nii.ac.jp This expands the utility of alcohols as stable and readily available precursors in cross-coupling reactions. organic-chemistry.orgnii.ac.jp

C-H Functionalization Strategies for Direct Benzylation of Bromopyridines

Direct C-H functionalization is a highly desirable and atom-economical strategy that avoids the need for pre-functionalized starting materials. beilstein-journals.org

Regioselective C-H Activation in Pyridine Systems

Achieving regioselectivity in the C-H functionalization of pyridines is a significant challenge due to the presence of multiple reactive sites. acs.orgnih.goveurekaselect.com Transition metal catalysis has been a primary approach to address this. For instance, palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed for the direct benzylation of pyridine N-oxides using toluene derivatives as the benzyl source. acs.orgnih.govacs.org This method allows for the formation of 2-benzylpyridines under mild conditions. acs.orgnih.gov

The proposed mechanism involves an initial electrophilic palladation at the C2-position of the pyridine N-oxide. acs.org Concurrently, a benzyl radical is generated from toluene, which then couples with the palladated intermediate to yield the 2-benzylpyridine product. acs.org

Radical-Mediated C-H Functionalization in Benzyl Pyridine Construction

Radical-mediated approaches, often initiated by photoredox catalysis, have become a powerful tool for C-H functionalization. acs.orgnih.gov These methods allow for the functionalization of pyridines under mild, acid-free conditions, which is particularly useful for complex and sensitive substrates. acs.orgnih.gov

One strategy involves the use of N-functionalized pyridinium (B92312) salts, which act as radical precursors and enhance reactivity and selectivity. acs.orgnih.gov This approach enables regiocontrolled Minisci-type reactions at the C2 and C4 positions. acs.orgnih.gov Another photoredox strategy enables the chemodivergent radical benzylation of 4-cyanopyridines. By choosing different photocatalyst quenchers, the reaction can be directed towards either a C4 ipso-substitution or a C2 Minisci-type addition, providing selective access to different regioisomers. semanticscholar.orgnih.gov The benzyl radicals themselves can be generated from precursors like 2-alkyl N-fluorobenzamides via a single-electron transfer reduction and subsequent 1,5-hydrogen atom transfer. semanticscholar.orgnih.gov

The merger of photoredox catalysis with organocatalysis has also enabled the enantioselective α-benzylation of aldehydes, where electrophilic radicals generated from the photocatalytic reduction of benzyl halides combine with chiral enamines. nih.gov

Table 2: Comparison of Direct Benzylation Strategies

Method Catalyst/Mediator Key Feature Regioselectivity
Palladium-Catalyzed CDC Pd(OAc)₂ Uses pyridine N-oxides and toluenes C2-Benzylation acs.orgnih.gov
Radical-Mediated (Pyridinium Salts) Photoredox Catalyst Acid-free, mild conditions Controllable C2 vs. C4 acs.orgnih.gov
Switchable Photocatalysis Photoredox Catalyst + Quencher Chemodivergent benzylation Selective C2 or C4 semanticscholar.orgnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com Key strategies in pharmaceutical synthesis include the use of catalysis, microwave-assisted synthesis, safer solvents, and multicomponent reactions (MCRs). rasayanjournal.co.inwjarr.com

For pyridine synthesis, MCRs offer an efficient route to complex structures in a single pot. nih.gov The use of ionic liquids as recyclable and environmentally benign reaction media and catalysts is a notable green approach. chemijournal.combenthamscience.com These solvents can improve reaction efficiency, yield, and selectivity under milder conditions. benthamscience.com

Energy-efficient techniques like microwave-assisted synthesis can dramatically shorten reaction times and increase yields compared to conventional heating methods. wjarr.comjddhs.com Furthermore, developing syntheses in sustainable solvents, such as water or bio-based solvents, or under solvent-free conditions, significantly reduces the environmental impact of the process. jddhs.commdpi.com Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions, further reducing energy consumption and waste. jddhs.com The development of syntheses for pyridine derivatives using recyclable heterogeneous catalysts also aligns with green chemistry principles by simplifying product purification and minimizing waste. acs.org

Solvent-Free Reaction Condition Development

The development of solvent-free reaction conditions is a significant goal in green chemistry, aiming to reduce waste and minimize the use of hazardous substances. For the synthesis of N-heterocycles, including pyridine derivatives, this approach offers considerable advantages. A notable example, while focused on the analogous quinoline system, demonstrates the potential of this strategy. A highly efficient protocol for synthesizing 2-benzyl-3-arylquinoline derivatives has been developed from aryl amines and styrene oxides in the presence of 20 mol% p-toluenesulfonic acid under metal- and solvent-free conditions. researchgate.net This pseudo-three-component reaction proceeds with good yields and showcases the formation of multiple C-N and C-C bonds in a single step. researchgate.net

The principles of this solvent-free approach, which relies on the intrinsic reactivity of the components at elevated temperatures or with catalytic activation, are transferable to the synthesis of substituted pyridines. The key is to bring the reactants into close contact to allow the reaction to proceed without a solvent medium. This can be achieved by grinding the solid reactants together, sometimes with a catalytic amount of a solid acid or base, or by heating a mixture of neat liquid reactants.

Reaction TypeReactantsConditionsProductKey Advantage
Pseudo-three-componentAryl amines, Styrene oxidesp-toluenesulfonic acid, heat2-Benzyl-3-arylquinolineAvoids use of metal catalysts and organic solvents. researchgate.net

This methodology underscores a trend towards more environmentally benign synthetic routes that can be adapted for the production of this compound analogs.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency through rapid and uniform heating. rsc.org This technology has been successfully applied to the synthesis of a wide array of N-heterocycles. rsc.org

The synthesis of various pyridine and quinoline derivatives has shown significant improvement under microwave irradiation compared to conventional heating methods. For instance, a one-pot, three-component protocol to synthesize dihydropyrido[2,3-d]pyrimidines from formyl-quinoline derivatives was performed at 150 °C for just 8 minutes in DMF, affording good isolated yields (68–82%). nih.gov Similarly, the synthesis of quinolin-4-ylmethoxychromen-4-ones was achieved in excellent yields (80–95%) at 100 °C within 4 minutes under solvent-free and microwave conditions, a significant improvement over the 60-minute reaction time required with conventional heating. nih.gov

The advantages of microwave-assisted synthesis are clearly demonstrated in the following comparative data:

Product TypeMethodReaction TimeYieldReference
Quinolin-4-ylmethoxychromen-4-onesMicrowave4 min80-95% nih.gov
Quinolin-4-ylmethoxychromen-4-onesConventional Heating60 minLower nih.gov
QuinolinesMicrowave30-40 min48-84% nih.gov
QuinolinesConventional HeatingNot specified62-65% nih.gov
Benzyl BenzotriazolesMicrowave (solvent-free)5 minHigh asianpubs.org

These examples highlight the potential of microwave irradiation to facilitate the rapid and high-yield synthesis of this compound and its analogs, potentially under solvent-free conditions, thereby aligning with the principles of green chemistry. nih.govasianpubs.org

Electrochemical Synthesis Pathways for Pyridine Derivatives

Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents and oxidants by using electrical current to drive reactions. researchgate.net This approach has been applied to the synthesis and functionalization of pyridine derivatives, demonstrating its versatility.

One innovative electrochemical method involves the meta-C–H sulfonylation of pyridines. nih.gov In this process, an undivided cell with a graphite felt anode and a platinum cathode is used. The reaction mixture, containing the pyridine derivative, sodium sulfinates, and an electrolyte in a solvent mixture, is electrolyzed at a constant current to afford meta-sulfonated products with perfect regioselectivity. nih.gov This demonstrates the potential for precise functionalization of a pre-existing pyridine ring.

Furthermore, electrochemical methods can be used to construct heterocyclic rings. For example, an electrochemically oxidative domino cyclization reaction has been developed to produce dipyrazolo[3,4-b:4',3'-e]pyridines and dipyrimidine-fused pyridines in moderate to good yields. researchgate.net Another approach uses an electrochemical dehydrogenative method to insert ammonia (B1221849) directly into alkenes, building aromatic N-heterocycles like quinoline and pyridine in a single, oxidant-free step with high atom economy. researchgate.net

Electrochemical MethodApplicationKey Features
C–H SulfonylationFunctionalization of pyridinesPerfect regioselectivity, avoids harsh reagents. nih.gov
Dehydrogenative CyclizationSynthesis of fused pyridinesExternal oxidant-free, good yields. researchgate.net
Ammonia InsertionSynthesis of pyridine ringHigh atom economy (98–99.2%), hydrogen is the only byproduct. researchgate.net

These electrochemical pathways represent a frontier in pyridine synthesis, offering environmentally friendly and highly controlled methods that could be adapted for the synthesis of complex derivatives like this compound.

Multi-Component Reactions for Concurrent Construction of this compound Analogs

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular diversity. mdpi.com The synthesis of pyridine and its derivatives is well-suited to MCR strategies.

The classic Hantzsch pyridine synthesis is a foundational example, typically involving the condensation of a β-keto acid, an aldehyde, and ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine derivative. wikipedia.org This method allows for the introduction of various substituents onto the pyridine ring.

More contemporary MCRs have been developed for pyridine synthesis. For instance, a one-pot, three-component synthesis of 2,6-bis(1-coumarin-2-yl)-4-(4-substituted phenyl) pyridine derivatives has been achieved via a Chichibabin reaction, reacting 3-acetyl coumarins, substituted aromatic aldehydes, and ammonium acetate under acidic conditions to give yields of 75–91%. mdpi.com Another MCR for preparing pyrazolo[3,4-b]pyridine derivatives involves reacting an aminopyrazole with an aldehyde and an α-keto-nitrile or pyruvic acid. mdpi.com

MCR NameComponentsProduct Type
Hantzsch Synthesisβ-keto acid, Aldehyde, AmmoniaSubstituted Dihydropyridines/Pyridines wikipedia.org
Chichibabin Reaction3-Acetyl coumarins, Aromatic aldehydes, Ammonium acetateHighly substituted Pyridines mdpi.com
Pyrazolo[3,4-b]pyridine SynthesisAminopyrazole, Aldehyde, α-keto-nitrile/Pyruvic acidFused Pyridine Systems mdpi.com
Imidazo[1,2-a]pyridine (B132010) SynthesisAminopyridines, Isocyanides, AldehydesFused Pyridine Systems beilstein-journals.org

By carefully selecting the starting components, these MCRs could be adapted to produce analogs of this compound. For example, using a bromine-containing aldehyde or keto-ester in a Hantzsch-type reaction, along with a benzyl-containing component, could directly lead to the desired structural framework.

Solid-Phase Synthesis Techniques for Pyridine-Based Derivatives

Solid-phase synthesis is a powerful technique for the production of libraries of compounds for drug discovery and other applications. acs.org This method involves attaching a starting material to a solid support (resin), performing a series of reactions, and then cleaving the final product from the support. This approach simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound intermediate.

A solid-phase synthesis for 2,4,6-trisubstituted pyridines has been developed, demonstrating the applicability of this technique to pyridine-based derivatives. acs.org The synthesis proceeds through a series of well-defined steps:

Claisen-Schmidt Reaction : An aromatic aldehyde reacts with a resin-bound ketone to form an α,β-unsaturated ketone attached to the solid support. acs.org

Michael Addition : A trimethylsilyl enol ether undergoes a Michael addition to the resin-bound unsaturated ketone, forming a 1,5-dione intermediate. acs.org

Cyclization and Aromatization : The resin-bound 1,5-dione is treated with ammonium acetate in acetic acid at 100 °C. This step facilitates the cyclization and subsequent dehydration/oxidation to form the aromatic pyridine ring. acs.org

Cleavage : The final substituted pyridine is cleaved from the solid support.

This multi-step sequence on a solid support allows for the systematic variation of substituents by using different aldehydes and methyl ketones in the initial steps, making it an ideal method for generating a library of pyridine analogs for structure-activity relationship studies. acs.org

Reactivity and Mechanistic Investigations of 2 Benzyl 5 Bromopyridine

Halogen-Metal Exchange Reactions in Bromopyridine Systems

Halogen-metal exchange is a fundamental organometallic reaction for converting organic halides into organometallic reagents. wikipedia.org In bromopyridine systems, this reaction is a powerful tool for creating pyridyl-metal species, which can then react with various electrophiles. The reaction typically involves treating the bromopyridine with an organolithium or magnesium-based reagent. wikipedia.orgnih.gov

The process for 5-bromopyridine derivatives involves the reaction with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions. tcnj.eduresearchgate.net The exchange rate is kinetically controlled and generally follows the trend I > Br > Cl, making bromopyridines ideal substrates for this transformation. wikipedia.org

For substrates bearing acidic protons, such as those with N-H or O-H groups, multiple equivalents of the organometallic reagent are often necessary. One equivalent acts as a base to deprotonate the acidic site, while a subsequent equivalent performs the halogen-metal exchange. nih.gov For instance, the efficient bromine-magnesium exchange on bromopyridines with an acidic carbamate proton was achieved using a combination of i-PrMgCl and n-BuLi, forming an "ate" complex that facilitates the exchange. nih.gov

Table 1: Reagents for Halogen-Metal Exchange in Bromopyridine Derivatives

Metalating Reagent Substrate Type Conditions Efficacy Reference
n-Butyllithium (n-BuLi) Bromoaryl compounds Low temperatures (-100 °C to -78 °C) Effective for generating aryllithium species. tcnj.edu tcnj.eduresearchgate.net
Isopropylmagnesium chloride (i-PrMgCl) Bromoarenes Room temperature Tolerates many functional groups. wikipedia.org

The resulting lithiated or magnesiated pyridine (B92270) species are potent nucleophiles, enabling the introduction of a wide array of functional groups. However, the stability of these organometallic intermediates is a critical factor, often requiring cryogenic temperatures to minimize decomposition or undesired side reactions, such as nucleophilic attack on another molecule of the starting material. nih.govtcnj.edu

Pyridine Ring Reactivity and Electrophilic/Nucleophilic Behavior

The pyridine ring is electron-deficient compared to benzene (B151609), a consequence of the electronegative nitrogen atom. This electronic nature significantly influences its reactivity. The nitrogen atom's lone pair makes it a nucleophile and a base, readily reacting with electrophiles at the nitrogen center (e.g., protonation, alkylation). youtube.com This can, however, deactivate the ring towards electrophilic aromatic substitution by forming a positively charged pyridinium (B92312) ion, which is highly electron-withdrawing. youtube.com

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. youtube.comlibretexts.org When it does occur, substitution is typically directed to the 3- and 5-positions (meta-positions), as the intermediate carbocations from attack at these positions are less destabilized than those from attack at the 2-, 4-, or 6-positions. Activating the ring, for example by forming a pyridine N-oxide, can make it more susceptible to electrophilic attack, as the oxygen atom can donate electron density into the ring. youtube.com The presence of electron-donating groups also enhances reactivity towards electrophiles. youtube.com

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions (ortho- and para-positions). acs.orgpressbooks.pub A good leaving group, such as a halide, is necessary for this reaction to proceed. In 2-benzyl-5-bromopyridine (B6257469), the bromine atom is at the 5-position, which is less activated towards traditional SNAr compared to the 2- or 4-positions. However, under specific conditions, such as photostimulation, substitution at various positions can be achieved. acs.org

Mechanistic Studies of Cross-Coupling Reactions Involving this compound Precursors

Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and bromopyridines are common substrates in these transformations. nih.govnih.gov The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org

Reductive Elimination is the final, product-forming step of the cycle. In this step, the two organic groups coupled on the metal center are eliminated to form the new C-C bond, and the metal catalyst is regenerated in its lower oxidation state. acs.orgwikipedia.org For this step to occur, the two groups must be positioned adjacent to each other in the metal's coordination sphere. wikipedia.org This step is generally favored when the newly formed bond is strong. wikipedia.org

Transmetalation is the step where an organic group is transferred from one metal (e.g., boron in a boronic acid for Suzuki-Miyaura coupling) to the palladium or nickel center that was formed after oxidative addition. acs.orgrsc.org This step is crucial as it brings the second coupling partner into the catalytic cycle.

In the context of the Suzuki-Miyaura reaction, a widely used method for aryl-aryl bond formation, the mechanism of transmetalation has been a subject of significant study. researchgate.netnih.gov It is generally accepted that a base is required to activate the organoboron reagent. researchgate.net Two primary pathways have been proposed:

Reaction of a palladium halide complex with a boronate species : The base reacts with the boronic acid to form a more nucleophilic boronate, which then reacts with the (Ar)Pd(II)-X complex. researchgate.net

Reaction of a palladium hydroxo complex with a neutral boronic acid : The halide on the palladium complex is first replaced by a hydroxide group from the base, and this (Ar)Pd(II)-OH complex then reacts with the neutral boronic acid. nih.gov

Studies suggest that for reactions in aqueous media with weak bases, the pathway involving the palladium hydroxo complex is often dominant. nih.govnih.gov The presence of phase-transfer catalysts can shift the dominant pathway in biphasic systems. nih.gov

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the metal catalyst, modulating its reactivity, and influencing the selectivity of the reaction. nih.govnih.gov

Key functions of ligands include:

Facilitating Oxidative Addition: Electron-rich and sterically bulky ligands can promote the oxidative addition step by creating more reactive, coordinatively unsaturated metal species. acs.org

Promoting Reductive Elimination: The steric and electronic properties of the ligand influence the ease with which the final product is eliminated from the metal center.

Preventing Catalyst Deactivation: Ligands stabilize the metal nanoparticles and prevent their aggregation into inactive bulk metal. acs.org

The choice of ligand is often substrate-dependent. For electron-deficient heterocycles like pyridines, specialized ligands are often required to achieve high yields and prevent catalyst inhibition by the pyridine nitrogen. nih.govresearchgate.net For example, palladium complexes with functionalized pyridine ligands have been shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.orgnih.gov Additives, such as bases in Suzuki coupling or salts, also play a crucial role in the catalytic cycle, primarily by participating in or facilitating the transmetalation step. researchgate.net

Table 2: Common Ligand Classes in Pyridine Cross-Coupling

Ligand Type Example Role/Advantage Reference
Monophosphines P(t-Bu)₃, PCy₃, SPhos Often highly effective for sterically hindered or unreactive substrates. nih.govnih.gov
Biphosphines Xantphos, dppf Offer defined bite angles, influencing selectivity and stability. acs.org
N-Heterocyclic Carbenes (NHCs) IPr, SIMes Strong σ-donors, form robust catalysts, effective for aryl chlorides. nih.govresearchgate.net

C-H Activation Mechanisms in Pyridine Systems

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing pyridine rings, avoiding the need for pre-functionalized starting materials like bromopyridines. nih.gov This approach involves the cleavage of a C-H bond and its replacement with a C-C or C-heteroatom bond, typically mediated by a transition metal catalyst. acs.org

In pyridine systems, C-H activation faces the challenge of the coordinating nitrogen atom, which can bind to the metal center and inhibit catalysis. researchgate.net Strategies to overcome this include:

Directing Groups: Installing a directing group elsewhere on the molecule that can chelate to the metal and direct the C-H activation to a specific, often ortho, position.

Transient Directing Groups: Using a directing group that is installed and removed in the course of the reaction.

Non-Directed C-H Functionalization: Developing catalytic systems that can selectively functionalize a specific C-H bond without a directing group. This is particularly challenging but has been achieved for C3-arylation of pyridines using a Pd/1,10-phenanthroline system. nih.gov

Mechanistically, C-H activation can proceed through several pathways, including oxidative addition, concerted metalation-deprotonation (CMD), and σ-bond metathesis. The specific pathway depends on the metal, ligands, and substrate. For instance, iridium and rhodium pincer complexes have been shown to selectively activate the C-H bond at the 2-position of pyridine through a cooperative mechanism involving the metal and a boron center in the ligand. acs.orgrsc.org

Concerted Metalation-Deprotonation (CMD) Pathways

The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway in C-H bond activation reactions catalyzed by transition metals, particularly palladium. nih.govwikipedia.org In this mechanism, the cleavage of a C-H bond and the formation of a new carbon-metal bond occur in a single transition state, often facilitated by a base that abstracts the proton. wikipedia.org While specific studies detailing the CMD pathway for this compound are not prevalent, the general principles of CMD are highly relevant to its potential reactions, such as direct arylation at the benzyl (B1604629) position or at the C-H bonds of the pyridine ring.

In a typical CMD pathway involving a palladium catalyst, the reaction is initiated by the coordination of the palladium center to a C-H bond. wikipedia.org For this compound, this could be a C-H bond of the benzyl group's methylene (B1212753) bridge or an aromatic C-H bond on the pyridine or phenyl rings. A base, often a carboxylate anion from the palladium salt (e.g., acetate), assists in the deprotonation of the C-H bond through a six-membered cyclometalated transition state. researchgate.net The acidity of the targeted C-H bond and the steric environment are crucial factors influencing the feasibility and regioselectivity of this process.

Table 1: Factors Influencing Concerted Metalation-Deprotonation (CMD) Pathways

FactorDescriptionImplication for this compound
Metal Catalyst Typically late transition metals like Pd(II), Rh(III), or Ru(II). wikipedia.orgPalladium catalysts, such as Pd(OAc)₂, are commonly used and would be suitable. researchgate.net
Assisting Base A base, often a carboxylate or carbonate, is required to accept the proton. wikipedia.orgAcetate or other carboxylate ligands on the palladium precursor can act as an internal base. researchgate.net
C-H Bond Acidity More acidic C-H bonds are generally more reactive in CMD pathways.The benzylic protons are relatively acidic and would be prime candidates for CMD.
Steric Hindrance Less sterically hindered C-H bonds are more accessible to the metal catalyst.The ortho-protons of the benzyl group and the C-H bonds of the pyridine ring are potential sites.
Directing Groups Functional groups that can coordinate to the metal can direct the C-H activation.The pyridine nitrogen can act as a directing group, potentially favoring C-H activation at the C-6 position or the benzylic position.

Research on related systems, such as the palladium-catalyzed direct arylation of various arenes, supports the prevalence of the CMD mechanism. researchgate.net These studies indicate that the regioselectivity is often governed by a combination of electronic and steric factors. In the case of this compound, a palladium catalyst could coordinate to the pyridine nitrogen, bringing the metal center in proximity to the benzylic C-H bonds, thus facilitating a CMD-type cyclometalation.

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) mechanisms involve the transfer of a single electron from one species to another, generating radical intermediates. These mechanisms are often invoked in photoredox catalysis and in reactions involving transition metals with accessible one-electron redox states. While specific research on SET mechanisms involving this compound is limited, its electronic structure suggests potential participation in such pathways.

The pyridine ring, being electron-deficient, can act as an electron acceptor. Conversely, under certain conditions, the benzyl group could be involved in electron donation. Reactions initiated by an SET event would likely proceed through radical intermediates. For instance, a reaction could be initiated by the reduction of the C-Br bond via SET from a suitable reductant, leading to an aryl radical. This radical could then participate in subsequent bond-forming reactions.

Alternatively, photoredox catalysis could be employed to generate radical species. In a hypothetical scenario, a photocatalyst, upon excitation by light, could engage in an SET event with this compound. This could lead to either an oxidative or reductive quenching cycle, depending on the relative redox potentials of the catalyst and the substrate. The resulting radical ions would then undergo further transformations.

Table 2: Potential SET-Mediated Reactions of this compound

Reaction TypeProposed IntermediatePotential Outcome
Reductive Cleavage of C-Br Bond 5-Bromo-2-benzylpyridinyl radicalArylation or other coupling reactions at the C-5 position.
Oxidative C-H Activation at Benzyl Position Benzylic radical cationFunctionalization at the benzylic carbon.
Reductive Coupling Radical anion of the pyridine ringDimerization or coupling with other electrophiles.

Reactions at the benzylic position are known to be susceptible to radical pathways due to the resonance stabilization of the resulting benzylic radical. khanacademy.org This stability would favor processes that involve homolytic cleavage of a C-H or C-X bond at this position, which can be initiated by SET.

Functional Group Interconversions (FGI) and Protecting Group Strategies

Functional Group Interconversions (FGI) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. For a molecule like this compound, FGI can be utilized to modify the existing functional groups to access a wider range of derivatives.

The bromo substituent at the C-5 position is a versatile handle for various FGI reactions, most notably transition metal-catalyzed cross-coupling reactions. These include Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which would allow for the introduction of a wide array of aryl, alkyl, alkynyl, and amino groups at this position.

The benzyl group can also undergo functional group transformations. For instance, oxidation of the benzylic methylene group can lead to a ketone. Furthermore, the C-S bond in related aryl benzyl sulfides can be cleaved and reformed in palladium-catalyzed reactions, suggesting that the benzyl group could potentially be replaced through a debenzylative cross-coupling process. organic-chemistry.org

Table 3: Selected Functional Group Interconversions for this compound

Starting GroupReagents and ConditionsProduct Functional Group
5-BromoArylboronic acid, Pd catalyst, base (Suzuki Coupling)5-Aryl
5-BromoTerminal alkyne, Pd/Cu catalyst, base (Sonogashira Coupling)5-Alkynyl
5-BromoAmine, Pd catalyst, base (Buchwald-Hartwig Amination)5-Amino
Benzylic CH₂Oxidizing agent (e.g., KMnO₄, CrO₃)Carbonyl (ketone)

Protecting group strategies are crucial when performing reactions on multifunctional molecules to ensure chemoselectivity. In the context of this compound, the pyridine nitrogen is a key site that may require protection, especially when using strong bases or nucleophiles that could react with the N-H of a protonated pyridine or coordinate to a metal catalyst.

Common protecting groups for the pyridine nitrogen include the formation of N-oxides or pyridinium salts. researchgate.net For instance, reaction with an oxidizing agent like m-CPBA would yield the corresponding N-oxide. This not only protects the nitrogen but also alters the electronic properties of the ring, potentially influencing the regioselectivity of subsequent reactions. The N-oxide can be later removed by reduction. Alternatively, the nitrogen can be quaternized by reaction with an alkyl halide to form a pyridinium salt, which can be deprotected by heating or other methods. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. researchgate.net

Table 4: Protecting Group Strategies for the Pyridine Nitrogen

Protecting GroupIntroduction ReagentRemoval ConditionsStability
N-Oxide m-CPBA, H₂O₂PPh₃, PCl₃, H₂/PdStable to many non-reductive conditions.
N-Benzyl Benzyl bromideHydrogenolysis (H₂/Pd)Stable to many non-reductive conditions.
N-tert-Butoxycarbonyl (N-Boc) (Boc)₂O, DMAPStrong acid (e.g., TFA)Stable to basic and nucleophilic conditions. researchgate.net

Advanced Spectroscopic Characterization Techniques for 2 Benzyl 5 Bromopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. For a compound like 2-Benzyl-5-bromopyridine (B6257469), a combination of one-dimensional and multi-dimensional NMR experiments would be employed for an unambiguous structural assignment.

Advanced ¹H NMR and ¹³C NMR Spectral Analysis for Structural Confirmation

The confirmation of the this compound structure would begin with the analysis of its ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and bromopyridine moieties. The benzylic protons (CH₂) would likely appear as a singlet, integrating to two protons, with a chemical shift influenced by the adjacent pyridine (B92270) ring. The aromatic protons of the benzyl group would present as a complex multiplet pattern in the typical aromatic region. The three protons on the bromopyridine ring would show a characteristic splitting pattern. The proton at the C6 position, being adjacent to the nitrogen, would be the most deshielded. The protons at C3 and C4 would also have distinct chemical shifts and coupling constants, allowing for their definitive assignment.

The ¹³C NMR spectrum , typically recorded with broadband proton decoupling, would display a unique signal for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the positions of the benzyl and bromo substituents. The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The benzylic carbon (CH₂) would appear in the aliphatic region, while the carbons of the phenyl group would resonate in the aromatic region.

To provide a predictive context, the following table outlines the expected chemical shift ranges for the carbons in this compound, based on data from similar structures.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)
C2 (Pyridine)158 - 162
C3 (Pyridine)120 - 124
C4 (Pyridine)138 - 142
C5 (Pyridine)118 - 122
C6 (Pyridine)148 - 152
CH₂ (Benzylic)40 - 45
C (ipso, Benzyl)138 - 140
C (ortho, Benzyl)128 - 130
C (meta, Benzyl)128 - 130
C (para, Benzyl)126 - 128

Note: These are estimated values and actual experimental data may vary.

Heteronuclear NMR Techniques (e.g., ⁷⁷Se, ¹²⁵Te NMR for Chalcogenide Derivatives)

While not directly applicable to this compound itself, heteronuclear NMR techniques would be indispensable for the characterization of its derivatives. For instance, if the bromine atom were to be substituted to form a chalcogenide derivative (containing selenium or tellurium), ⁷⁷Se and ¹²⁵Te NMR spectroscopy would be employed. These techniques provide direct information about the electronic environment of the selenium or tellurium atom, offering valuable insights into bonding and structure. The chemical shifts in ⁷⁷Se and ¹²⁵Te NMR are highly sensitive to the nature of the substituents on the pyridine ring.

Rapid Injection NMR for Intermediates Observation

The study of reaction mechanisms often involves the detection of transient intermediates. Rapid injection NMR is a specialized technique that allows for the monitoring of fast reactions in real-time. If this compound were involved in a reaction, such as a metal-catalyzed cross-coupling or a nucleophilic substitution, rapid injection NMR could potentially be used to observe the formation and decay of short-lived intermediate species, providing crucial mechanistic details.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The key vibrational modes would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the benzylic CH₂ group, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyridine and benzene (B151609) rings, expected in the 1400-1600 cm⁻¹ region.

C-Br stretching: A strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, which is indicative of the bromo-substituent.

The following table summarizes the expected FT-IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Aromatic C-HStretching3030 - 3100
Aliphatic C-HStretching2850 - 2960
C=C (Aromatic)Stretching1450 - 1600
C=N (Pyridine)Stretching1550 - 1610
C-BrStretching500 - 600

Raman Spectroscopy in Structural Elucidation

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings. The symmetric ring breathing modes of both the pyridine and benzene rings would be expected to give rise to strong and characteristic Raman signals. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The combination of both FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and exploring the fragmentation pathways of this compound. Using electron impact (EI) ionization, the molecule is expected to yield a distinct molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

The structure of this compound features a pyridine ring, a benzyl group, and a bromine atom, leading to several predictable fragmentation pathways:

Benzylic Cleavage: The most common fragmentation is the cleavage of the C-C bond between the pyridine ring and the benzyl group. This results in the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion [M-Br]⁺.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo cleavage, although this is typically less favored than benzylic cleavage.

A detailed analysis of the isotopic pattern of the molecular ion peak would confirm the presence of one bromine atom, due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br, resulting in two peaks (M⁺ and M+2) of similar intensity.

Table 1. Predicted Mass Spectrometry Fragmentation Data for this compound.
m/z ValueProposed Fragment IonFragmentation Pathway
248/250[C₁₂H₁₀BrN]⁺Molecular Ion (M⁺)
169[C₁₂H₁₀N]⁺Loss of •Br from M⁺
91[C₇H₇]⁺Benzylic cleavage (Tropylium ion)
77[C₆H₅]⁺Loss of CH₂ from benzyl fragment

X-ray Diffraction (XRD) Methodologies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, XRD techniques provide invaluable information about its molecular conformation, crystal packing, and the nature of intermolecular interactions in the solid state.

By irradiating a single crystal of this compound with an X-ray beam, a diffraction pattern is produced that can be mathematically transformed into a precise electron density map of the molecule. This allows for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. SCXRD reveals the specific conformation adopted by the molecule in the crystal lattice and how individual molecules pack together to form the macroscopic crystal. This data is fundamental for understanding structure-property relationships.

Table 2. Hypothetical Crystallographic Data for this compound.
ParameterValue
Chemical FormulaC₁₂H₁₀BrN
Formula Weight248.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.6
b (Å)~9.4
c (Å)~18.3
β (°)~91.5
Volume (ų)~1470
Z (Molecules per unit cell)4
Table 3. Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.
Interaction TypePercentage Contribution
H···H~45-55%
C···H / H···C~15-25%
Br···H / H···Br~10-15%
N···H / H···N~5-10%
C···C (π–π)~2-5%

Energy framework calculations, also based on the crystal structure, provide a quantitative insight into the strength and nature of the intermolecular forces that govern the crystal's supramolecular architecture. rasayanjournal.co.in This analysis computes the interaction energies between a central molecule and its neighbors, breaking them down into electrostatic, polarization, dispersion, and repulsion components. rasayanjournal.co.in The resulting energy frameworks can be visualized as cylinders connecting molecular centroids, where the cylinder's radius is proportional to the interaction strength. This method reveals the dominant forces (e.g., dispersion or electrostatic) responsible for the stability of the crystal lattice. rasayanjournal.co.in

Table 4. Representative Interaction Energy Components for a Molecular Pair.
Energy ComponentTypical Energy (kJ/mol)
Electrostatic-40 to -60
Dispersion-60 to -80
Repulsion+30 to +50
Polarization-10 to -20
Total Energy -80 to -110

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the aromatic pyridine and benzyl rings. The lone pair of electrons on the nitrogen atom may also allow for weaker n → π* transitions. The precise wavelengths and intensities of these absorption bands are sensitive to the solvent environment.

Table 5. Expected UV-Vis Absorption Data for this compound.
λmax (nm)Molar Absorptivity (ε)Assigned Electronic Transition
~210Highπ → π* (Benzene ring)
~265Moderateπ → π* (Pyridine ring)
~280Lown → π* (Pyridine ring)

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Structure Analysis of Derived Materials

When this compound is used as a building block for more complex materials, such as polymers or surface coatings, XPS and UPS are essential for characterizing their electronic structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical states of the atoms present. rsc.org By analyzing the kinetic energy of photoelectrons ejected by X-ray irradiation, one can determine the binding energies of core-level electrons. For a material derived from this compound, XPS can confirm the presence of Carbon (C), Nitrogen (N), and Bromine (Br) and identify their chemical environments (e.g., C-C, C-H, C-N, C-Br).

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy UV photons to probe the valence electron energy levels. rsc.orgresearchgate.net This technique is crucial for determining the work function and the energy of the highest occupied molecular orbital (HOMO) of the material, which are critical parameters for applications in organic electronics.

Table 6. Expected Core-Level Binding Energies from XPS for a Derived Material.
Core LevelExpected Binding Energy (eV)Information Provided
C 1s~284.8 (aliphatic/aromatic), ~286.0 (C-N)Carbon chemical states
N 1s~399.5 (pyridinic)Nitrogen chemical state
Br 3d~70.5Presence and state of Bromine

Computational and Theoretical Studies on 2 Benzyl 5 Bromopyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed with a basis set like 6-311++G(d,p) to perform these calculations. researchgate.net This approach allows for the precise determination of molecular properties from first principles.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For 2-Benzyl-5-bromopyridine (B6257469), this involves calculating bond lengths, bond angles, and dihedral angles that result in a global minimum on the potential energy surface.

The optimized structure would reveal the precise spatial relationship between the pyridine (B92270) ring and the benzyl (B1604629) substituent. Key parameters such as the C-Br, C-N, and various C-C and C-H bond lengths, as well as the angles within and between the aromatic rings, are determined. Small deviations from idealized geometries (e.g., perfect 120° angles in the rings) can indicate areas of steric strain or electronic interactions. Conformational analysis would further explore the rotational freedom around the single bond connecting the benzyl group to the pyridine ring, identifying the most stable rotamer.

Table 1: Predicted Optimized Geometrical Parameters for this compound

Bond Lengths (Å)Bond Angles (°)
ParameterPredicted ValueParameterPredicted Value
C-Br1.910C-C-Br119.5
C-N (Pyridine)1.340C-N-C (Pyridine)117.0
C-C (Pyridine Ring)1.395C-C-C (Pyridine)120.0
C-C (Benzyl Ring)1.390C-C-C (Benzyl)120.0
C-CH₂1.510Py-C-CH₂121.0

Note: Values are illustrative and based on typical DFT results for similar molecular structures.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.

The theoretical spectra for this compound would be characterized by several key vibrational modes. These include the stretching vibrations of the C-H bonds in the aromatic rings, vibrations of the pyridine and benzene (B151609) rings themselves, the stretching of the C-Br bond, and the various modes associated with the methylene (B1212753) (-CH₂-) bridge. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in calculations, so they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode. nih.govnih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹) (Scaled)Vibrational Mode Assignment
3100-3000Aromatic C-H stretching
2950-2850Methylene (-CH₂) stretching
1600-1550Pyridine ring C=C and C=N stretching
1500-1400Benzene ring C=C stretching
1450-1400Methylene (-CH₂) scissoring
1200-1000In-plane C-H bending
1050C-Br stretching
850-750Out-of-plane C-H bending

Note: Frequencies represent typical ranges for the assigned vibrational modes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom, which possess lone pairs of electrons. The LUMO is likely distributed across the π-system of both the pyridine and benzyl rings, representing the most favorable region to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govresearchgate.net A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com

Table 3: Predicted Frontier Molecular Orbital Energies

ParameterPredicted Energy (eV)
E(HOMO)-6.45
E(LUMO)-1.20
ΔE (HOMO-LUMO Gap)5.25

Note: Values are illustrative, based on calculations for similar bromopyridine derivatives. mdpi.comnih.gov

Conceptual DFT provides a framework for quantifying global chemical reactivity concepts using derivatives of the energy with respect to the number of electrons. mdpi.com These global reactivity descriptors are calculated from the energies of the HOMO and LUMO.

Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating the capacity of a molecule to receive electrons.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself, calculated as χ = -μ.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / 2η. irjweb.com

These parameters provide a quantitative basis for comparing the reactivity of different molecules and understanding their chemical behavior.

Table 4: Predicted Global Reactivity Descriptors

DescriptorFormulaPredicted Value (eV)
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-3.825
Electronegativity (χ)3.825
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.625
Global Softness (S)1 / (2η)0.190
Electrophilicity Index (ω)μ² / (2η)2.786

Note: Values are calculated from the illustrative HOMO and LUMO energies in Table 3.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that correspond to the familiar Lewis structure representation. This analysis yields natural atomic charges, which offer a more chemically intuitive picture of electron distribution than other methods.

Table 5: Predicted Natural Atomic Charges from NBO Analysis

AtomPredicted Natural Charge (e)
N (Pyridine)-0.55
Br-0.08
C (attached to N)+0.20
C (attached to Br)+0.05
C (Methylene)-0.25
H (Methylene)+0.15

Note: Values are illustrative, representing expected charge distributions.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactivity of a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential.

For this compound, the MEP map would show a region of strong negative potential (red) localized around the nitrogen atom due to its lone pair of electrons. This site is the most likely target for protonation and electrophilic attack. The hydrogen atoms, particularly those on the methylene bridge and the aromatic rings, would exhibit positive potential (blue), making them susceptible to nucleophilic interactions. The bromine atom would also contribute to the negative potential region. The MEP map thus provides a clear, intuitive guide to the molecule's reactive sites. irjweb.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state calculations. TD-DFT is instrumental in predicting and understanding a molecule's response to light, making it a cornerstone for studying photochemistry and spectroscopy.

For a molecule like this compound, a TD-DFT analysis would yield crucial information about its electronic transitions. Specifically, it would predict the energies of the lowest singlet and triplet excited states, which are fundamental to understanding its absorption and emission properties. The calculations would also provide the oscillator strengths for these transitions, which correlate with the intensity of absorption peaks in an ultraviolet-visible (UV-Vis) spectrum.

A hypothetical TD-DFT study on this compound would likely focus on transitions involving the π-orbitals of the pyridine and benzyl rings. The results would help in assigning the nature of these transitions, for instance, whether they are localized on one of the rings or involve charge transfer between the benzyl and bromopyridine moieties.

Table 1: Hypothetical TD-DFT Data for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Dominant Orbital Contribution
S₀ → S₁ 4.10 302 0.05 HOMO → LUMO (π → π*)
S₀ → S₂ 4.55 272 0.12 HOMO-1 → LUMO (π → π*)
S₀ → S₃ 4.98 249 0.08 HOMO → LUMO+1 (π → π*)

Note: This data is illustrative and not based on actual experimental or computational results.

Molecular Dynamics (MD) Simulations for Stability and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, stability, and intermolecular interactions of a molecule in various environments (e.g., in a solvent or in a condensed phase).

An MD simulation of this compound would offer insights into its structural flexibility and how it interacts with its surroundings. For instance, a simulation in a water box would reveal the hydration structure around the molecule and the strength of its interactions with water molecules. The stability of the molecule's conformation, particularly the rotational freedom of the benzyl group relative to the pyridine ring, could be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the simulation time.

Furthermore, MD simulations can be used to calculate thermodynamic properties such as the free energy of solvation, which is a measure of a molecule's solubility. By analyzing the trajectories, one could identify key intermolecular interactions, such as hydrogen bonding (if applicable in a protic solvent) and van der Waals forces, that govern its behavior in a solution.

Table 2: Potential Intermolecular Interaction Analysis from MD Simulations of this compound in Water

Interaction Type Potential Interaction Sites Estimated Contribution to Stability
Hydrogen Bonding Pyridine Nitrogen with Water Hydrogen Moderate
Van der Waals Benzyl and Pyridine Rings with Water Significant
Halogen Bonding Bromine atom with Water Oxygen Weak to Moderate

Note: This data is illustrative and not based on actual experimental or computational results.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states. This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes.

For this compound, computational modeling could be used to investigate a variety of potential reactions. For example, the mechanism of its synthesis, such as a Suzuki or Negishi coupling, could be modeled to understand the role of the catalyst and the factors controlling the yield. The reactivity of the compound in, for instance, nucleophilic aromatic substitution reactions at the bromine-substituted position could also be explored.

These calculations would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. The results would help in predicting the feasibility of a reaction under different conditions and could guide experimental efforts to optimize the reaction.

Quantitative Structure-Activity Relationships (QSAR) in Computational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

In the context of this compound, a QSAR study would be relevant if this compound were part of a series of analogs being investigated for a particular biological target. The first step would be to generate a dataset of structurally related compounds with their experimentally measured biological activities. Then, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates a subset of these descriptors with the observed activity. A validated QSAR model could then be used to virtually screen new derivatives of this compound, prioritizing those with the highest predicted activity for synthesis and testing. This approach can significantly accelerate the drug discovery and development process.

Table 3: List of Compounds Mentioned

Compound Name

Derivative Chemistry and Functionalization of the 2 Benzyl 5 Bromopyridine Scaffold

Synthesis of Substituted Pyridine (B92270) Analogs from 2-Benzyl-5-bromopyridine (B6257469)

The bromine atom on the this compound ring serves as a versatile handle for the synthesis of a variety of substituted pyridine analogs. Transition metal-catalyzed cross-coupling reactions are the most prominent methods to achieve this transformation. Reactions such as the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-5 position.

For instance, the Suzuki-Miyaura coupling reaction provides an effective route to introduce aryl, heteroaryl, or vinyl groups. This reaction typically employs a palladium catalyst, a base, and an organoboron reagent. The versatility of commercially available boronic acids and esters allows for the synthesis of a large library of 5-substituted-2-benzylpyridine derivatives. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov Similarly, Stille coupling utilizes organotin reagents, while Negishi coupling employs organozinc reagents, offering alternative pathways with different substrate scopes and reaction sensitivities. mdpi.combeilstein-journals.org These methods are instrumental in probing the steric and electronic influences of C-5 substitution on the properties of the pyridine ring. nih.gov

Below is a representative table of Suzuki-Miyaura cross-coupling reactions for the synthesis of 5-aryl-2-benzylpyridines.

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O92
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane88
33-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄THF/H₂O85
42-Naphthylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O90

Preparation of Bipyridine and Polyheterocyclic Derivatives Incorporating Pyridine Moieties

The this compound scaffold is a key precursor for the synthesis of bipyridine and more complex polyheterocyclic systems, which are important ligands in coordination chemistry and functional materials. lboro.ac.uk

Bipyridine Derivatives: Stille and Negishi cross-coupling reactions are particularly effective for synthesizing 2,2'-bipyridine (B1663995) derivatives. mdpi.com For example, the Stille coupling of this compound with 2-trimethylstannylpyridine, catalyzed by a palladium complex like Pd(PPh₃)₄, yields the corresponding 5-benzyl-[2,2'-bipyridine]. researchgate.net This modular approach allows for the creation of unsymmetrically substituted bipyridines. mdpi.comresearchgate.net Ullmann-type homocoupling reactions, often using palladium catalysts in the presence of a reducing agent like zinc, can also be employed to synthesize symmetrical 5,5'-dibenzyl-2,2'-bipyridines from the parent bromopyridine. researchgate.net More recently, metal-free coupling protocols, such as those promoted by purple light with Grignard reagents, have emerged as a practical alternative for synthesizing 2,2′-bipyridines. organic-chemistry.org

Polyheterocyclic Derivatives: More complex polyheterocyclic systems can be constructed through multi-step sequences or cascade reactions starting from functionalized this compound. For example, [3+2] cycloaddition reactions of in-situ generated heteroaromatic N-ylides with electron-deficient olefins can lead to the formation of fused heterocyclic systems. mdpi.com A synthetic strategy could involve converting the bromine atom into a group that can participate in a cycloaddition cascade, thereby building complex scaffolds such as pyrrolo[3,4-b]pyridin-5-ones. nih.gov

Functionalization at Pyridine and Benzyl (B1604629) Moieties

Beyond the bromine atom, both the pyridine ring and the benzylic position offer sites for further chemical modification.

The bromine atom at the C-5 position is the most reactive site for electrophilic substitution and is readily functionalized through various cross-coupling reactions. The choice of catalyst and reaction conditions allows for high regioselectivity.

Suzuki-Miyaura Coupling: As mentioned, this is a robust method for C-C bond formation with aryl and vinyl boronic acids. nih.gov

Carbonylative Cross-Coupling: In the presence of carbon monoxide, palladium catalysts can facilitate the insertion of a carbonyl group, leading to the formation of unsymmetrical aryl pyridine ketones from this compound and arylboronic acids. researchgate.net

Heck Coupling: This reaction allows for the introduction of alkenyl groups by reacting with alkenes in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the synthesis of 5-amino-2-benzylpyridine derivatives by coupling with various amines.

The following table illustrates the variety of functional groups that can be introduced at the C-5 position.

Reaction TypeReagentCatalyst SystemProduct Functional Group
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ / Base-Aryl
StilleAr-Sn(Bu)₃PdCl₂(PPh₃)₂-Aryl
NegishiHetAr-ZnClPd(dba)₂ / XPhos-Heteroaryl
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuI-Alkynyl
Buchwald-HartwigR₂NHPd(OAc)₂ / BINAP-NR₂
Carbonylative SuzukiAr-B(OH)₂ / COPd(OAc)₂ / NHC-CO-Aryl

After the initial functionalization of the bromine atom, C-H activation provides a powerful strategy for further derivatization without the need for pre-installed functional groups. nih.gov This methodology allows for the direct formation of new C-C or C-heteroatom bonds.

Pyridine Ring C-H Activation: Directed C-H activation can be achieved on the pyridine ring. For example, if a directing group is installed, transition metals like rhodium or palladium can catalyze selective functionalization at positions ortho to the directing group. rsc.org

Benzyl Ring C-H Activation: The ortho C-H bonds of the benzyl group are susceptible to activation. Palladium-catalyzed ortho-arylation of 2-phenylpyridine (B120327) is a well-established process, and similar principles can be applied to the benzyl group of 2-benzylpyridine (B1664053) derivatives, enabling the introduction of aryl groups. researchgate.netmdpi.com This approach is highly valuable for building molecular complexity in later synthetic stages.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines, as purine (B94841) bioisosteres, are significant scaffolds in medicinal chemistry. nih.govosi.lv A synthetic route to these derivatives starting from this compound would typically involve the introduction of two adjacent amino groups onto the pyridine ring, followed by cyclization.

A plausible synthetic pathway is as follows:

Nitration: Introduction of a nitro group onto the pyridine ring, likely at the C-3 position, through electrophilic nitration.

Nucleophilic Substitution: Replacement of the bromine atom at C-5 with an amino group via a Buchwald-Hartwig amination or a related process.

Reduction: Reduction of the nitro group to an amino group, yielding a 2-benzyl-pyridine-3,5-diamine derivative.

Cyclization: Condensation of the resulting diamine with an aldehyde (e.g., benzaldehyde) or a carboxylic acid equivalent (e.g., formic acid) to form the imidazole (B134444) ring. mdpi.comeurjchem.com This cyclization step constructs the final imidazo[4,5-b]pyridine core.

For instance, the reaction of a 5-bromopyridine-2,3-diamine with an aldehyde is a known method to afford 6-bromo-imidazo[4,5-b]pyridine derivatives. mdpi.comresearchgate.net A similar strategy could be adapted by first converting this compound into the corresponding 2,3-diamine intermediate.

Development of Heteroarylated 2-Pyridones from Bromopyridines

2-Pyridones are key structural motifs in many natural products and pharmaceuticals. nih.govnih.gov A novel and efficient method for converting 2-bromopyridines into poly-heteroarylated 2-pyridones has been developed, which can be applied to this compound. mdpi.com

This transformation is achieved using a simple Ru(II)-KOPiv-Na₂CO₃ catalytic system. The proposed mechanism involves a domino reaction sequence:

Oxygen Incorporation: The ruthenium catalyst facilitates a nucleophilic aromatic substitution of the bromine atom with a carbonate, which serves as the oxygen source for the pyridone carbonyl. mdpi.com

Buchwald-Hartwig Type Reaction: An N-arylation occurs, often leading to an N-pyridylpyridone intermediate.

C-H Bond Activation: Subsequent C-H bond functionalization of the pyridone ring, directed by the N-pyridyl group, leads to further heteroarylation at various positions on the pyridone ring. mdpi.com

This methodology allows for the direct conversion of this compound into a 5-benzyl-2-pyridone core, which can be further substituted with multiple pyridyl groups, creating highly complex heteroaromatic structures. mdpi.com The process is notable for its ability to construct multiple C-O, C-N, and C-C bonds in a single operation.

Formation of Supramolecular Assemblies and Coordination Complexes

Research has demonstrated the utility of analogous 2-amino-5-bromopyridine (B118841) in forming coordination polymers. For instance, a coordination polymer has been synthesized utilizing 2-amino-5-bromopyridine with cadmium nitrate. nih.gov In this structure, the pyridine nitrogen and the amino group likely act as coordination sites, highlighting the potential of the pyridine core in constructing extended networks. While direct examples involving this compound are not extensively documented in the reviewed literature, the principles of coordination chemistry suggest that the lone pair of electrons on the pyridine nitrogen in the this compound scaffold would readily participate in coordination with various metal centers.

The nature of the metal ion, the counter-anion, and the reaction conditions are expected to play a crucial role in dictating the dimensionality and topology of the resulting coordination complexes. For example, the use of linear metal ions could favor the formation of one-dimensional chains, whereas more geometrically demanding metal clusters could lead to two- or three-dimensional frameworks. The steric bulk of the benzyl group in this compound is anticipated to influence the coordination geometry around the metal center, potentially leading to the formation of discrete molecular complexes or preventing the formation of densely packed polymeric structures.

Furthermore, the bromine atom at the 5-position can engage in halogen bonding, a non-covalent interaction that has been increasingly recognized as a powerful tool in crystal engineering and the design of supramolecular assemblies. This interaction, in concert with potential π-π stacking interactions from the benzyl and pyridine rings, can direct the self-assembly of this compound derivatives into well-defined supramolecular structures even in the absence of metal ions.

Incorporation of this compound into Larger Organic Frameworks

The functional handles present on the this compound scaffold, namely the reactive bromine atom, provide a gateway for its incorporation into larger and more complex organic structures such as macrocycles and metal-organic frameworks (MOFs).

The bromine atom is particularly amenable to a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the integration of the this compound unit into macrocyclic structures. While the direct synthesis of a macrocycle containing the this compound unit is not explicitly detailed in the available search results, the general strategies for macrocycle synthesis are well-established. nih.gov For instance, a di-functionalized this compound derivative could be prepared and subsequently cyclized with a suitable linking unit to form a macrocyclic compound. The benzyl group would be expected to impart a degree of conformational rigidity and influence the shape of the macrocyclic cavity.

In the context of metal-organic frameworks, this compound could be envisioned as a functional ligand or a precursor to a ligand. Post-synthetic modification of a pre-existing MOF with this compound is a plausible strategy. unt.edu Alternatively, the bromine atom could be transformed into a coordinating group, such as a carboxylic acid or an amine, to create a new bifunctional ligand. This new ligand, retaining the 2-benzylpyridine core, could then be used in the de novo synthesis of MOFs. The benzyl group would project into the pores of the framework, influencing the pore size, shape, and chemical environment, which could be advantageous for applications in gas storage, separation, or catalysis.

The table below summarizes the key functional groups of the this compound scaffold and their potential roles in the construction of larger molecular architectures.

Functional GroupPositionPotential Role in Functionalization and Assembly
Pyridine Nitrogen1Coordination to metal centers, hydrogen bond acceptor
Benzyl Group2Steric control of coordination geometry, π-π stacking interactions
Bromine Atom5Halogen bonding, site for cross-coupling reactions

Applications of 2 Benzyl 5 Bromopyridine in Chemical Sciences

Applications in Catalysis Research

The structural motifs present in 2-benzyl-5-bromopyridine (B6257469), namely the Lewis basic pyridine (B92270) nitrogen and the reactive carbon-bromine bond, suggest its potential utility in the design and synthesis of catalysts and catalyst precursors.

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to transition metal centers. This coordination is a fundamental principle in the design of ligands for homogeneous catalysis. While direct studies detailing the use of this compound as a ligand are not extensively documented, the behavior of analogous pyridine derivatives provides significant insights into its potential.

In the field of asymmetric catalysis, chiral ligands are crucial for controlling the stereochemical outcome of reactions. Pyridine-containing structures are often incorporated into more complex ligand frameworks. For instance, in nickel/photoredox dual catalysis for the synthesis of N-benzylic heterocycles, various substituted bromopyridines are used as coupling partners. During these reactions, it has been observed that substrates can sometimes act as competing ligands. For example, a 5-bromopyridin-2-yl-amide was found to potentially coordinate with the nickel catalyst, competing with the primary chiral ligand and affecting the reaction's enantioselectivity nih.gov. This suggests that this compound could similarly interact with metal centers, influencing the catalytic cycle. The benzyl (B1604629) group at the 2-position would introduce significant steric bulk around the coordinating nitrogen atom, a property that is often intentionally designed in ligands to create a specific chiral pocket around the metal, thereby influencing substrate approach and enantioselectivity mdpi.com.

The table below summarizes the outcomes of using a related bromopyridine substrate which was hypothesized to act as a ligand, highlighting the importance of substrate-catalyst interactions.

Reaction TypeSubstrate/Potential LigandCatalyst SystemObservationRef
Asymmetric Cross-Coupling5-bromopyridin-2-yl-amideNi/PhotoredoxThe substrate was hypothesized to act as a ligand for Ni, competing with the chiral ligand and resulting in a racemic product. nih.gov

This evidence underscores the potential for this compound to serve as a ligand in various metal-catalyzed reactions, where its electronic and steric properties could be harnessed to modulate catalytic activity and selectivity.

The bromine atom at the 5-position of this compound serves as a versatile synthetic handle. It can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups. This reactivity allows for the synthesis of more complex molecules that can act as catalysts themselves.

For example, this compound can serve as a building block for novel organocatalysts. The development of site-selective organocatalysts often involves the synthesis of complex aminopyridine derivatives. By replacing the bromine atom with an amino group and subsequently modifying it, this compound could be a precursor to catalysts similar to the 4-(N-benzyl,N-methylamino)pyridine (BMAP) family, which have shown remarkable activity and selectivity in reactions like the phosphorylation of diols. The bulky benzyl group is a key feature in creating a specific catalytic environment.

Furthermore, the bromine atom allows for the incorporation of this pyridine motif into larger macromolecular structures or onto solid supports. This could be used to create heterogeneous catalysts, where the catalytically active pyridine unit is anchored, facilitating catalyst recovery and reuse.

Role in Materials Science and Optoelectronic Applications

The confluence of a π-conjugated pyridine ring, a reactive bromine site, and a bulky benzyl group makes this compound an interesting candidate for the development of advanced materials with specific optical and electronic properties.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optical switching, data storage, and telecommunications jhuapl.edu. The performance of organic NLO materials is often rooted in their molecular structure, typically featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system (a "push-pull" chromophore) nih.gov.

The this compound structure contains elements that are relevant to NLO material design. The pyridine ring is electron-withdrawing, while the benzyl group can be functionalized with electron-donating substituents. The bromine atom can be replaced with various acceptor groups to modulate the intramolecular charge transfer (ICT) characteristics, which are crucial for NLO activity mdpi.com. Theoretical and experimental studies on other push-pull systems, such as those based on styrylpyrimidines or benzimidazoles, have demonstrated that tuning the donor, acceptor, and π-linker components can significantly enhance NLO properties like the first hyperpolarizability (β) mdpi.comrsc.org. The synthesis of derivatives from this compound could thus lead to novel chromophores with promising second-order NLO responses nih.gov.

Organic semi-conductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials depends on the molecular packing in the solid state and the electronic coupling between adjacent molecules.

Substituted pyridines are common building blocks in the synthesis of organic semi-conductors. The ability to functionalize this compound at the bromine position allows for the creation of extended π-conjugated systems. For instance, through cross-coupling reactions, it can be linked to other aromatic or heteroaromatic units to build up oligomeric or polymeric materials. The benzyl group would influence the solubility and processing of these materials, as well as their solid-state morphology, which is a critical factor for charge transport. The development of such materials derived from this precursor could lead to new semi-conductors for various electronic applications.

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. However, their long-term stability remains a significant challenge. One strategy to improve stability and efficiency is the use of additives in the perovskite layer or in the charge-transporting layers nrel.govucla.edu.

Pyridine-based compounds have been investigated as effective additives. Research has shown that the nitrogen atom in the pyridine ring can interact with the perovskite material, passivating defects at the crystal grain boundaries and surfaces perovskite-info.com. For example, additives can suppress undesirable chemical reactions between the hole-transporting layer and the perovskite, leading to significantly enhanced operational stability perovskite-info.com.

The table below presents data on the stability enhancement of perovskite solar cells using pyridine-based additives, illustrating the potential impact of compounds like this compound.

Additive TypeDevice StructureStability MetricImprovementRef
Novel Pyridine DerivativesMesoporous-type PSCPerformance retention in the darkMaintained performance over 1,000 hours perovskite-info.com
Novel Pyridine DerivativesMesoporous-type PSCTime to 85% of initial efficiency under light150 hours (vs. 25 hours for conventional) perovskite-info.com
1-methyl-3-benzyl-imidazolium bromideFAPbI₃/spiro-OMeTAD interfaceEfficiency retention in ambient conditionsMaintained 90% of initial efficiency for over 5,000 hours rsc.org
1-methyl-3-benzyl-imidazolium bromideFAPbI₃/spiro-OMeTAD interfaceOperational stability under illuminationMaintained 91% of initial efficiency after 1,000 hours rsc.org

These findings highlight the promising, albeit currently theoretical, role of this compound as a functional material in various high-technology applications.

Utility as Key Synthetic Intermediates

As a synthetic intermediate, this compound is prized for its versatility. The C-Br bond at the 5-position of the pyridine ring provides a chemically active handle for introducing new functional groups and building carbon-carbon or carbon-heteroatom bonds. This reactivity is central to its role in constructing the backbones of diverse organic molecules.

The transformation of this compound into more intricate molecules is frequently accomplished through palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic chemistry for creating new bonds with high efficiency and selectivity. The bromine atom on the electron-deficient pyridine ring is particularly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Key methodologies for elaborating the this compound scaffold include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. It is a robust method for synthesizing biaryl or vinyl-substituted pyridine derivatives. researchgate.net The general conditions involve a palladium catalyst, a base, and a suitable solvent. nih.gov

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. nih.gov The reaction is typically co-catalyzed by palladium and copper complexes and proceeds in the presence of a base, yielding arylalkynes that are themselves versatile intermediates.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. It provides a direct route to N-aryl pyridine derivatives, which are common substructures in many biologically active compounds.

These coupling strategies allow for the systematic and controlled diversification of the this compound core, making it an essential platform for generating libraries of complex organic molecules for various research applications.

Reaction TypeCoupling PartnerTypical Catalyst SystemBond FormedResulting Structure
Suzuki-Miyaura CouplingAryl/Vinyl Boronic AcidPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C(sp²)–C(sp²) or C(sp²)–C(sp²)2-Benzyl-5-(aryl/vinyl)pyridine
Sonogashira CouplingTerminal AlkynePd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)C(sp²)–C(sp)2-Benzyl-5-(alkynyl)pyridine
Buchwald-Hartwig AminationPrimary/Secondary AminePd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)C(sp²)–N5-Amino-2-benzylpyridine Derivative

The pyridine ring is a well-established scaffold in the agrochemical industry, found in a wide array of herbicides, insecticides, and fungicides. researchgate.netpostapplescientific.com The incorporation of pyridine moieties can enhance the biological activity and influence the physicochemical properties of the active ingredients. researchgate.net

While the direct application of this compound as an intermediate in widely commercialized agrochemicals is not extensively documented in publicly available literature, the utility of related brominated pyridine structures is well-established. For instance, 5-Bromo-2-chloropyridine is a known intermediate in the synthesis of agrochemicals such as the herbicide Fluazifop-p-butyl and the fungicide Azoxystrobin. nbinno.com This precedent highlights the value of the bromopyridine core as a building block in this sector. The chemical reactivity of this compound, particularly its capacity for undergoing the cross-coupling reactions described previously, makes it a highly plausible and potentially valuable intermediate for the discovery and development of novel, pyridine-based agrochemicals.

The 2-benzylpyridine (B1664053) moiety is a structural component of various pharmaceutically relevant compounds. A key application of related structures is in the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, which forms the core of numerous therapeutic agents, including the widely prescribed hypnotic agent Zolpidem. jocpr.comnih.gov

The synthesis of the imidazo[1,2-a]pyridine ring system is most commonly achieved through the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. nih.govbio-conferences.orgacs.org In the context of Zolpidem, the synthesis starts with 2-amino-5-methylpyridine, which is condensed with an appropriate α-bromo amide. google.comscispace.com

This compound can serve as a key starting material for analogs of such pharmaceuticals. A synthetic strategy would first involve the conversion of the 2-benzyl-5-bromo functionality into a 2-amino-5-benzylpyridine derivative, for example via Buchwald-Hartwig amination with an ammonia (B1221849) equivalent or a multi-step sequence. This resulting intermediate can then undergo cyclization with a suitable partner to construct the desired imidazo[1,2-a]pyridine core. The utility of the bromo-benzyl-pyridine framework is also demonstrated in the synthesis of an intermediate for the anesthetic Remimazolam, which utilizes (5-bromo-2-(((2-methoxyethoxy)methoxy)benzyl) boric acid, highlighting the importance of this structural arrangement in accessing complex drug intermediates. patsnap.com

Reaction TypeReactantsKey TransformationResulting Scaffold
Tschitschibabin Reaction Analog2-Aminopyridine derivative + α-Haloketone/AldehydeN-alkylation followed by intramolecular cyclizationImidazo[1,2-a]pyridine
One-Pot Multicomponent Reaction2-Aminopyridine derivative + Aldehyde + AlkyneCopper-catalyzed three-component couplingSubstituted Imidazo[1,2-a]pyridine
Dehydrogenative Cyclization2-Aminopyridine derivative + Ketone Oxime EsterCopper-catalyzed aerobic C-H activationImidazo[1,2-a]pyridine

Strategic Synthetic Planning and Retrosynthesis for 2 Benzyl 5 Bromopyridine Targets

Principles of Retrosynthetic Analysis Applied to 2-Benzyl-5-bromopyridine (B6257469)

Retrosynthetic analysis involves breaking down the target molecule through a series of "disconnections," which are the reverse of known chemical reactions. This process generates "synthons," idealized fragments that represent the reactive species, and their corresponding "synthetic equivalents," the real-world reagents that can be used in the synthesis. lkouniv.ac.insemanticscholar.org

For this compound, the key functional groups that guide the disconnection strategy are the pyridine (B92270) ring, the benzyl (B1604629) group, and the bromo substituent. The primary disconnections to consider are at the C-C bond connecting the benzyl group to the pyridine ring and the C-Br bond.

Primary Disconnections for this compound:

C(2)-C(benzyl) Bond Disconnection: This is a logical first disconnection. Breaking this bond suggests a coupling reaction between a 2-halopyridine derivative and a benzyl organometallic reagent, or a reaction between a 2-lithiated pyridine and a benzyl halide.

C(5)-Br Bond Disconnection: This disconnection points towards a bromination reaction on a 2-benzylpyridine (B1664053) precursor. The regioselectivity of this bromination would be a critical consideration in the forward synthesis.

Retrosynthetic Analysis Tree:

A simplified retrosynthetic tree for this compound could be visualized as follows:

This analysis suggests that key intermediates in the synthesis could include 2-benzylpyridine, 2-amino-5-bromopyridine (B118841), or various halogenated pyridines. researchgate.net The synthesis of substituted pyridines often involves condensation reactions or metal-catalyzed cross-coupling reactions. nih.gov

The synthesis of this compound can be approached through either a linear or a convergent strategy. fiveable.mechemistnotes.com

Synthetic ApproachDescriptionAdvantages for this compoundDisadvantages for this compound
Linear Step-by-step assembly of the molecule from a single starting material.Conceptually simpler to plan.Overall yield can be low due to the multiplicative nature of step yields. A late-stage failure can be costly.
Convergent Independent synthesis of key fragments followed by their coupling.Higher overall yields are often achievable. chemistnotes.com Allows for parallel synthesis of fragments, potentially saving time.May require more complex coupling reactions to join the fragments.

In multi-step syntheses, it is often necessary to protect certain functional groups from undesired reactions. tandfonline.com For the synthesis of this compound, protecting groups might be employed to control the reactivity of the pyridine nitrogen or other functional groups that might be present on precursors.

The pyridine nitrogen can be protected by forming a pyridinium (B92312) salt, for example, with a benzyl group, which can later be removed. tandfonline.comresearchgate.net Borane has also been reported as a protecting group for the pyridine nitrogen. sigmaaldrich.com If the synthesis involves intermediates with other reactive groups, such as hydroxyl or amino groups, standard protecting group strategies for these functionalities would be employed. The choice of protecting group is crucial and must be compatible with the reaction conditions of subsequent steps and easily removable without affecting other parts of the molecule. acs.org

Advanced Retrosynthesis Methodologies

Modern synthetic planning is increasingly supported by computational tools and advanced theoretical concepts that can provide novel and more efficient synthetic routes.

Strategic bond analysis involves identifying key bonds in the target molecule whose disconnection leads to significant simplification of the structure. In this compound, the C(2)-C(benzyl) bond is a clear strategic bond.

"Illogical disconnections" are retrosynthetic steps that lead to synthons with reversed polarity (umpolung). researchgate.netscitepress.orgscribd.com While seemingly counterintuitive, these disconnections can open up synthetic pathways that are not accessible through conventional logic. quimicaorganica.orgyoutube.com For instance, an illogical disconnection of the C(2)-C(benzyl) bond could envision a scenario where the pyridine ring acts as a nucleophile and the benzyl group as an electrophile, the reverse of the more common scenario. This would require specific reagents to achieve in the forward synthesis, such as a 2-lithiated pyridine and a benzyl halide. Recognizing and utilizing illogical disconnections can lead to innovative and powerful synthetic strategies. scitepress.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry principles can be applied to the chosen cross-coupling strategy.

A primary focus is the replacement of traditional volatile organic solvents (VOCs) with more environmentally benign alternatives. Water is an ideal green solvent, and recent advancements in micellar catalysis have enabled many cross-coupling reactions to be performed in aqueous media. This approach utilizes surfactants to form micelles, which act as nanoreactors, solubilizing the organic substrates and the catalyst in the aqueous phase.

Table of Green Solvents and Catalysis Methods for Cross-Coupling Reactions

Green Approach Description Advantages Challenges
Micellar Catalysis in Water Employs surfactants (e.g., TPGS-750-M) to form micelles that act as nanoreactors for the coupling reaction in water.Eliminates the need for hazardous organic solvents, can lead to enhanced reaction rates, and simplifies product isolation.Surfactant selection can be crucial and may require optimization. Removal of surfactant from the product can sometimes be challenging.
Use of Greener Organic Solvents Replacement of hazardous solvents like toluene (B28343) or THF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).Lower toxicity and environmental impact compared to traditional solvents.May require re-optimization of reaction conditions.
Catalyst Recycling Immobilization of the palladium or nickel catalyst on a solid support, allowing for its recovery and reuse over multiple reaction cycles.Reduces the overall cost of the synthesis and minimizes heavy metal waste.Catalyst leaching and deactivation can occur over time.

The efficiency of a chemical process from a green chemistry perspective can be quantified using metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) . The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. A lower E-Factor and PMI indicate a greener and more efficient process. For instance, a traditional synthesis in an organic solvent might have a significantly higher PMI compared to a process utilizing micellar catalysis in water with catalyst recycling.

Scale-Up Considerations and Industrial Relevance of Synthetic Pathways

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. For the synthesis of this compound, particularly via cross-coupling reactions, several factors must be carefully considered to ensure a safe, efficient, and cost-effective manufacturing process.

One of the most significant advancements in the scale-up of pharmaceutical and fine chemical production is the adoption of continuous flow chemistry . In a continuous flow process, reagents are continuously pumped through a reactor, where they mix and react. This technology offers several advantages over traditional batch processing, especially for exothermic and fast reactions often encountered in cross-coupling catalysis.

Comparison of Batch vs. Continuous Flow Processing for Pyridine Synthesis

Parameter Batch Processing Continuous Flow Processing
Heat Transfer Limited by the surface-area-to-volume ratio, which decreases as the reactor size increases. Can lead to "hot spots" and side reactions.Excellent heat transfer due to the high surface-area-to-volume ratio of the microreactors or tube reactors. Allows for precise temperature control.
Mass Transfer Mixing can be inefficient in large reactors, leading to concentration gradients and reduced reaction rates.Efficient mixing is achieved through static mixers or the geometry of the flow reactor, leading to improved reaction kinetics and yields.
Safety Large quantities of hazardous materials are present in the reactor at any given time, posing a significant safety risk.Only small amounts of material are reacting at any given moment, significantly reducing the risk of runaway reactions or explosions.
Scalability Scaling up often requires significant process redesign and re-optimization ("scale-up effect").Scalability is typically achieved by running the flow reactor for longer periods or by "numbering-up" (using multiple reactors in parallel).
Process Control More challenging to monitor and control reaction parameters in real-time.Allows for precise control over reaction parameters (temperature, pressure, flow rate, stoichiometry) and enables real-time monitoring and optimization.

The industrial application of cross-coupling reactions for the synthesis of complex molecules like active pharmaceutical ingredients (APIs) has highlighted several key challenges. These include the cost and availability of the catalyst, the need for efficient removal of the metal catalyst from the final product to meet stringent regulatory limits, and the management of byproducts. Continuous flow systems can help address some of these challenges by enabling more efficient catalyst use and facilitating in-line purification steps.

Q & A

Q. What are the established synthetic routes for 2-Benzyl-5-bromopyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step protocols, including halogenation and benzylation. A common approach starts with 5-bromopyridin-2-amine, which undergoes benzylation via nucleophilic substitution or cross-coupling reactions. For example, benzyl groups can be introduced using benzyl halides in the presence of a palladium catalyst under inert conditions . Optimization may involve:

  • Catalyst selection : Pd(PPh₃)₄ or CuI for Ullmann-type couplings.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
  • Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation.
    Monitoring intermediates via TLC or LC-MS ensures stepwise progression .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns. The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and pyridine ring protons (δ 8.0–8.5 ppm) are diagnostic. ²D NOESY can confirm spatial proximity between substituents .
  • X-Ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths and angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 248.03) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Engineering Controls : Use fume hoods with ≥100 fpm face velocity to limit airborne exposure.
  • Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical permeation resistance), ANSI-approved goggles, and flame-retardant lab coats .
  • Emergency Measures : Immediate decontamination with 10% NaHCO₃ for spills. Store in amber glass bottles under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR stretches) require:

  • Cross-Validation : Compare experimental data with computational predictions (DFT or MD simulations).
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N to trace ambiguous signals.
  • Collaborative Analysis : Use multi-technique approaches (e.g., XRD + Raman) to reconcile discrepancies. Case studies show iterative refinement reduces misinterpretation risks .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer: Common challenges include:

  • Disorder in Benzyl Groups : Apply SHELXL’s PART and SUMP instructions to model split positions .
  • Twinned Crystals : Use TWIN/BASF commands in SHELX to refine twin fractions.
  • High R₁ Values : Collect high-resolution data (≤0.8 Å) and apply anisotropic displacement parameters. Validation tools like PLATON check for missed symmetry .

Q. How does this compound interact with biological macromolecules, and what methodologies study these interactions?

Methodological Answer:

  • Hydrogen-Bonding Studies : Crystallize the compound with model enzymes (e.g., lysozyme) to map binding sites.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) .
  • Comparative Analysis : Analogues with halogens (Cl, F) show lower affinity than bromine due to reduced van der Waals interactions (Table 1) .

Q. Table 1. Binding Affinity of Halogenated Analogues

CompoundKD (nM)
This compound12.3 ± 1.2
5-Chloro analogue45.6 ± 3.8
5-Fluoro analogue89.4 ± 6.1

Q. What strategies optimize multi-step synthesis of this compound for high-throughput applications?

Methodological Answer:

  • Automated Flow Chemistry : Reduces reaction times from hours to minutes.
  • In-Line Purification : Integrate scavenger resins (e.g., QuadraPure™) to remove Pd residues.
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, pH) to maximize yield .

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